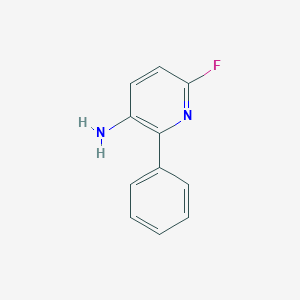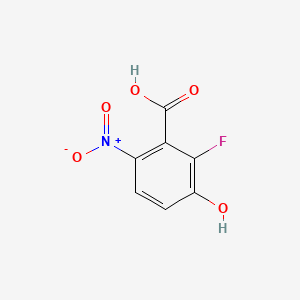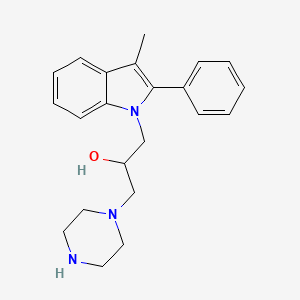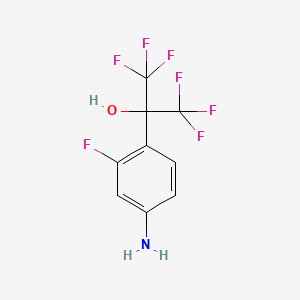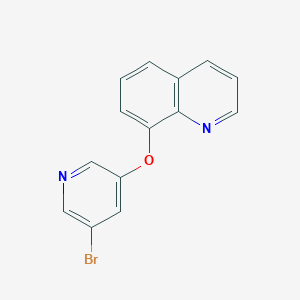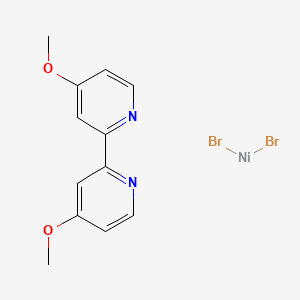
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a complex compound that combines nickel and bromine with a pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel salts with bromine and 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反应分析
Types of Reactions
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the compound to lower oxidation states or even elemental nickel.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce various halogenated derivatives .
科学研究应用
Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
作用机制
The mechanism by which Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal centers in enzymes, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
相似化合物的比较
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar in structure but with different functional groups and reactivity.
4,4’-Dimethoxy-2,2’-bipyridine: Another pyridine derivative with distinct chemical properties and applications.
属性
分子式 |
C12H12Br2N2NiO2 |
|---|---|
分子量 |
434.74 g/mol |
IUPAC 名称 |
dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2BrH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI 键 |
UCVKJWLEJDSKHH-UHFFFAOYSA-L |
规范 SMILES |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.[Ni](Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


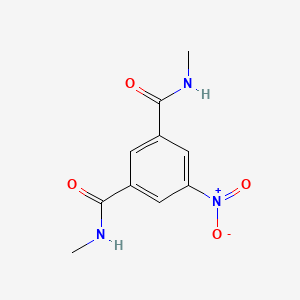


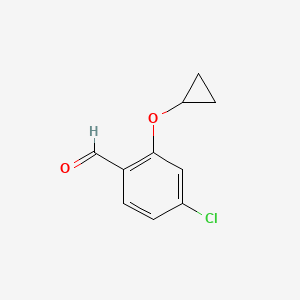
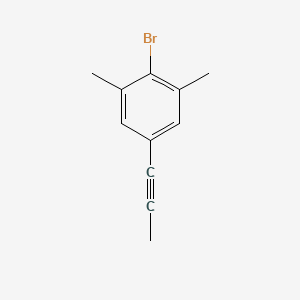
![Tert-butyl 3-oxo-2,4-dihydropyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B13918488.png)

